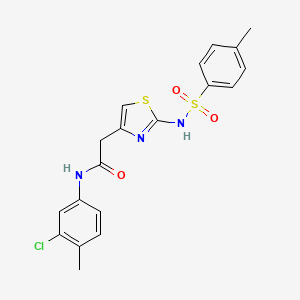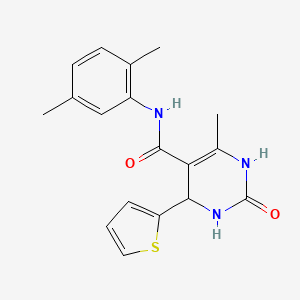![molecular formula C20H16N6O B2635457 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900875-63-0](/img/structure/B2635457.png)
3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines starts from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. The reaction of these compounds with phosphoryl chloride gives the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These compounds are then treated with hydrazine hydrate at reflux temperature to give the hydrazino derivatives, which are subsequently cyclized to the titled compounds on heating with orthoesters in ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” include the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride, followed by treatment with hydrazine hydrate and subsequent cyclization with orthoesters .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Imaging of Cerebral Adenosine A2A Receptors
One of the applications of compounds related to 3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is in the field of neuroimaging. A derivative, specifically 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant), was developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This tracer was synthesized with high specific activity and purity, exhibiting favorable brain kinetics and distribution consistent with known A2ARs, especially with high uptake in the striatum, indicating its potential for cerebral A2AR imaging in a clinical setting (Zhou et al., 2014).
Heterocyclic Synthesis and Isomerization
The compound is also valuable in synthetic chemistry, particularly in the synthesis and isomerization of heterocyclic compounds. The synthesis and structural characterization of various derivatives, including pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and its isomers, have been reported. These derivatives were obtained through reactions under specific conditions, demonstrating the compound's utility as a building block in the synthesis of heterocyclic compounds. This is evidenced by studies that have synthesized a range of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, showcasing the versatility and reactivity of this chemical framework (Rashad et al., 2014), (Harb et al., 2005).
Pharmaceutical and Biochemical Applications
In pharmaceutical research, derivatives of 3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. For instance, compounds synthesized from reactions involving this chemical structure have been tested for their antitumor activity against specific cell lines, indicating potential applications in cancer therapy (Abdelhamid et al., 2016). Additionally, some derivatives have shown promising antimicrobial activity, suggesting their use as antimicrobial agents (Elmaati, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRNWVKJPDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)

![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)


![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)

![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)
